molecular formula C10H8Cl2N4 B2788203 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine CAS No. 139400-77-4

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B2788203
CAS No.: 139400-77-4
M. Wt: 255.1
InChI Key: NFCYTWXLYPXRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the guanidine attacks the nitrile carbon, leading to the formation of the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A core structure similar to 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine but without the dichlorophenyl group.

    6-Chloro-2,4-diaminopyrimidine: Similar structure with a single chlorine atom.

    2,4,6-Trichloropyrimidine: Contains three chlorine atoms on the pyrimidine ring.

Uniqueness

This compound is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to its simpler analogs .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H,(H4,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCYTWXLYPXRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.